ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 325729-51-9
VCID: VC5473816
InChI: InChI=1S/C26H28N2O6S2/c1-4-33-26(30)23-22(19-8-6-5-7-9-19)16-35-25(23)27-24(29)20-10-12-21(13-11-20)36(31,32)28-14-17(2)34-18(3)15-28/h5-13,16-18H,4,14-15H2,1-3H3,(H,27,29)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Molecular Formula: C26H28N2O6S2
Molecular Weight: 528.64

ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate

CAS No.: 325729-51-9

Cat. No.: VC5473816

Molecular Formula: C26H28N2O6S2

Molecular Weight: 528.64

* For research use only. Not for human or veterinary use.

ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate - 325729-51-9

Specification

CAS No. 325729-51-9
Molecular Formula C26H28N2O6S2
Molecular Weight 528.64
IUPAC Name ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C26H28N2O6S2/c1-4-33-26(30)23-22(19-8-6-5-7-9-19)16-35-25(23)27-24(29)20-10-12-21(13-11-20)36(31,32)28-14-17(2)34-18(3)15-28/h5-13,16-18H,4,14-15H2,1-3H3,(H,27,29)
Standard InChI Key DEDPOWKCMUNVBZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C

Introduction

Chemical Structure and Synthesis

Structural Features

The compound’s structure comprises three key components:

  • Thiophene Core: A five-membered aromatic ring with sulfur at position 1, substituted at positions 2, 3, and 4. The 2-position hosts a benzamido group, the 3-position an ethyl carboxylate, and the 4-position a phenyl group .

  • Benzamido Sulfonyl Group: At position 2 of the thiophene, a benzamide group is linked to a sulfonyl moiety, which connects to the morpholine ring.

  • 2,6-Dimethylmorpholine: A six-membered morpholine ring with methyl groups at positions 2 and 6, conferring steric and electronic modulation.

The stereochemistry of the morpholine ring (chair conformation) and planarity of the thiophene-phenyl system likely influence its intermolecular interactions.

Synthetic Pathways

Synthesis typically involves multi-step protocols:

  • Thiophene Ring Formation: The Gewald reaction is employed to construct 2-aminothiophene derivatives. For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) serves as a precursor, synthesized via condensation of ethyl cyanoacetate, elemental sulfur, and a ketone .

  • Sulfonylation and Benzamidation: The amine group at position 2 reacts with 4-(chlorosulfonyl)benzoic acid derivatives to form the sulfonamide linkage. Subsequent coupling with 2,6-dimethylmorpholine completes the substitution .

  • Purification: Chromatography or crystallization isolates the final product, with yields and purity dependent on reaction conditions.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight528.64 g/mol
Melting PointNot reported-
SolubilityLikely low in water; soluble in DMF, DMSO (analog)
logP (Partition Coefficient)Estimated ~3.5 (hydrophobic groups)Calculated
StabilitySensitive to hydrolysis (amide/sulfonamide)

The ethyl carboxylate and sulfonamide groups confer moderate polarity, while the phenyl and morpholine substituents enhance lipophilicity. Analogous compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, exhibit solubility in DMSO (30 mg/mL) and ethanol (20 mg/mL) .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
Ethyl 2-amino-4-phenylthiophene-3-carboxylateLacks sulfonyl-morpholine groupAnticancer
Thieno[2,3-d]pyrimidinesFused pyrimidine-thiophene systemKinase inhibition
Morpholine sulfonamides (EP1651658B1)Simpler sulfonamide substituentsTransporter inhibition

The subject compound’s hybrid structure merges features of these analogs, potentially broadening its therapeutic scope.

Future Directions and Challenges

  • Synthetic Optimization: Improving yield and scalability of the multi-step synthesis.

  • ADME Profiling: Assessing absorption, distribution, metabolism, and excretion in vitro.

  • Target Validation: Identifying specific molecular targets (e.g., kinases, transporters) via high-throughput screening.

  • Toxicology Studies: Evaluating acute and chronic toxicity in preclinical models.

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